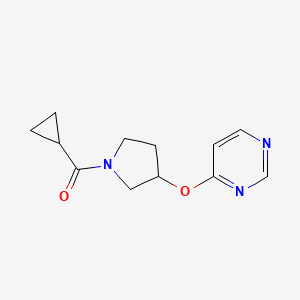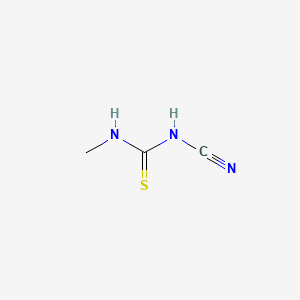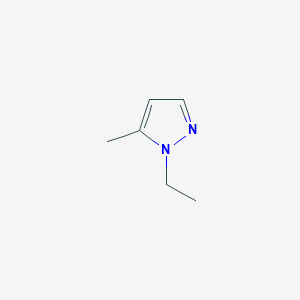
1-ethyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C6H10N2 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole compounds, including “1-ethyl-5-methyl-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a study describes the synthesis of a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “1-ethyl-5-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 5-position with a methyl group .
Chemical Reactions Analysis
Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .
Physical And Chemical Properties Analysis
“1-ethyl-5-methyl-1H-pyrazole” appears as a white to cream or pale yellow crystalline powder . It has a molecular weight of 110.16 g/mol .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Pyrazoles serve as privileged scaffolds in drug discovery. Researchers have explored various pyrazole derivatives as potential agents for treating diseases such as cancer, diabetes, inflammation, and microbial infections. These compounds often exhibit promising pharmacological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, and anticancer effects .
Coordination Chemistry and Ligands
Pyrazoles can act as ligands in coordination chemistry. For instance, 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester forms complexes with metal ions, influencing their reactivity and catalytic properties . These complexes have applications in catalysis and materials science.
Photoredox Reactions and Organic Synthesis
Researchers have explored pyrazoles in photoredox reactions, where light initiates electron transfer processes. These reactions enable the synthesis of complex molecules with high efficiency. Pyrazoles serve as both directing and transforming groups, facilitating the construction of diverse chemical structures .
Biological Activity and Mechanism Studies
Specific pyrazole derivatives exhibit intriguing biological activities. For example, synthesized pyrazole derivatives have been investigated for their effects on cell cycle regulation, wound healing, and apoptosis . Understanding their mechanisms of action contributes to drug development and disease treatment.
Materials Science and Optoelectronics
Pyrazoles can be incorporated into materials for optoelectronic applications. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), solar cells, and sensors. Researchers explore novel pyrazole-based materials to enhance device performance.
Mechanism of Action
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the ethyl and methyl groups in “1-ethyl-5-methyl-1H-pyrazole” could affect its solubility and therefore its absorption and distribution in the body .
Safety and Hazards
Future Directions
Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications.
properties
IUPAC Name |
1-ethyl-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWJXJSHIXFLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


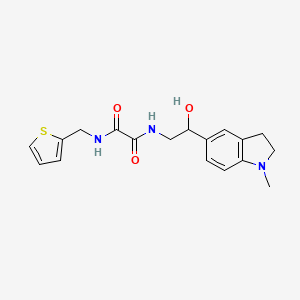
![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)
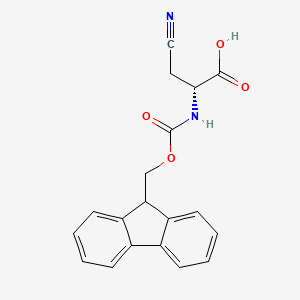
![2-hydroxy-2-methyl-3-(phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)
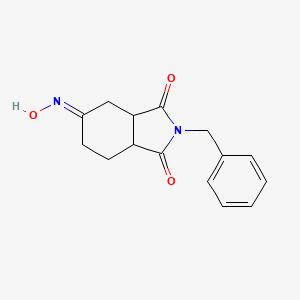

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid](/img/structure/B2525379.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)
